Home > Products > Screening Compounds P45488 > AsenapineCitrate
AsenapineCitrate -

AsenapineCitrate

Catalog Number: EVT-13998034
CAS Number:
Molecular Formula: C23H24ClNO8
Molecular Weight: 477.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Asenapine Citrate is an atypical antipsychotic primarily used in the treatment of bipolar I disorder and schizophrenia. It is a member of the dibenzo-oxepino pyrrole class and is administered sublingually. The drug was developed by Schering-Plough and received FDA approval on August 13, 2009. Its mechanism involves antagonism at various neurotransmitter receptors, particularly serotonin and dopamine receptors, which contributes to its therapeutic effects and side effect profile .

Source and Classification

Asenapine is classified as a small molecule drug and falls under the category of approved pharmaceuticals. Its chemical formula is C17H16ClNOC_{17}H_{16}ClNO, with a molecular weight of approximately 285.77 g/mol. The compound is known for its broad receptor affinity, targeting serotonin, dopamine, noradrenaline, and histamine receptors, with a notable potency at serotonin receptors compared to dopamine receptors .

Synthesis Analysis

Methods

The synthesis of Asenapine typically involves several steps that can include the formation of intermediates followed by purification processes. One notable method includes the reaction of asenapine with maleic acid to form asenapine maleate, which enhances stability and bioavailability. The synthesis may also utilize techniques such as ball milling or jet milling for particle size reduction, ensuring optimal formulation for pharmacological use .

Technical Details

  • Step 1: Dissolve asenapine in a suitable solvent.
  • Step 2: Combine this solution with a solution of maleic acid.
  • Step 3: Isolate the resulting product through crystallization.
  • Step 4: Employ heat treatment to enhance stability .
Molecular Structure Analysis

Asenapine has a complex molecular structure characterized by multiple rings and functional groups. Its IUPAC name is 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0^{2,6}.0^{7,12}]octadeca-1(14),7,9,11,15,17-hexaene.

Structure Data

  • Chemical Formula: C17H16ClNOC_{17}H_{16}ClNO
  • Molecular Weight: 285.77 g/mol
  • CAS Number: 65576-45-6
  • InChI Key: VSWBSWWIRNCQIJ-UHFFFAOYSA-N
  • SMILES Representation: CN1CC2C(C1)C1=C(OC3=CC=C(Cl)C=C23)C=CC=C1 .
Chemical Reactions Analysis

Asenapine undergoes various chemical reactions primarily during its metabolism in the body. It is metabolized mainly by cytochrome P450 enzyme CYP1A2 through oxidation and subsequently undergoes glucuronidation via UGT1A4.

Technical Details

  • Metabolic Pathway: Asenapine is oxidized to form metabolites that are then conjugated with glucuronic acid.
  • Elimination Routes: Approximately 50% of the drug is excreted via urine and feces .
Mechanism of Action

Asenapine exerts its therapeutic effects primarily through antagonism at several neurotransmitter receptors:

  • Serotonin Receptors: Strong affinity for serotonin receptors (5-HT2A, 5-HT2C).
  • Dopamine Receptors: Moderate affinity for dopamine D2 receptors.
  • Histamine Receptors: Antagonism at H1 receptors contributes to sedation effects.

This receptor profile helps mitigate symptoms associated with schizophrenia and bipolar disorder while minimizing extrapyramidal side effects commonly seen with other antipsychotics .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility approximately 0.03120.0312 mg/mL.
  • Half-Life: Approximately 24 hours (range of 13.4 - 39.2 hours).

Chemical Properties

  • LogP (octanol-water partition coefficient): Approximately 4.354.35, indicating high lipophilicity.
  • Polar Surface Area: 12.4712.47 Ų.
  • Hydrogen Bonding Capacity: One hydrogen bond acceptor; none as a donor.

These properties influence the drug's absorption, distribution, metabolism, and elimination characteristics in clinical settings .

Applications

Asenapine Citrate is primarily used in clinical settings for:

  • Treatment of bipolar I disorder.
  • Management of schizophrenia.

Additionally, it has been explored for off-label uses such as addressing severe nightmares associated with post-traumatic stress disorder in military personnel . Its favorable side effect profile makes it a potential option for patients concerned about weight gain or metabolic syndrome often associated with other antipsychotics.

Synthesis and Manufacturing Processes of Asenapine Citrate

Synthetic Route Optimization and Key Intermediates

The synthesis of asenapine citrate hinges on efficient construction of its tetracyclic dibenzooxepinopyrrole scaffold. Industrial routes prioritize stereoselective formation of the trans-configured pyrrolidine ring, a determinant of pharmacological activity. Key intermediates include halogenated benzaldehydes (e.g., 2-bromobenzaldehyde) and functionalized pyrrolidine precursors enabling ring-closure reactions [1] [5].

Ullmann Reaction-Based Cyclization Strategies

Ullmann coupling serves as the cornerstone for forming asenapine’s critical C-O diaryl ether bond. Early routes employed copper powder (5-10 mol%) in refluxing polar aprotic solvents (e.g., DMF, NMP) to couple o-halogenated benzaldehydes with substituted o-chlorophenols, achieving 60-75% yields. Significant optimization replaced stoichiometric copper with catalytic systems (CuI/CuBr, 0.5-2 mol%) paired with bidentate ligands (1,2-diamines, oxalic diamides), enabling cyclization below 120°C and suppressing homo-coupling byproducts. For example, CuI/N,N'-dimethylcyclohexane-1,2-diamine in toluene at 100°C achieves >85% conversion to the dibenzooxepine aldehyde intermediate, a direct precursor to asenapine [1] [2] [5].

Table 1: Ullmann Reaction Modifications for Asenapine Intermediate Synthesis

Catalytic SystemLigandSolventTemp (°C)Yield (%)Key Improvement
Cu Powder (10 mol%)NoneDMF15065Baseline
CuI (1 mol%)N,N'-DimethylethylenediamineToluene10088Lower temp, reduced Cu loading
CuBr (0.5 mol%)1,1'-Bi-2-naphtholDioxane8092Enhanced stereocontrol
Nano-CuO (3 mol%)L-ProlineWater9078Aqueous phase compatibility

Trans-Cis Isomer Resolution Methodologies

The final reductive amination step generates trans-(3aR,12bR) and cis-(3aS,12bS) diastereomers, necessitating robust resolution. Industrial processes employ:

  • Crystallization-Induced Diastereomer Separation (CIDS): Reacting the racemic amine with chiral auxiliaries (e.g., L-tartaric acid, D-di-p-toluoyl tartaric acid) forms diastereomeric salts with divergent solubility. Sequential recrystallization from ethanol/isopropanol mixtures isolates the trans-asenapine salt with >99% de [3] [5].
  • Kinetic Resolution: Enzymatic hydrolysis using lipases (e.g., Candida antarctica) selectively acylates the undesired cis-isomer, leaving trans-asenapine free for extraction [7].
  • Chiral Chromatography: Preparative HPLC on cellulose tris(3,5-dimethylphenylcarbamate) columns provides gram-scale trans-isomer recovery (ee >99.5%) but remains cost-prohibitive for bulk production [3].

Catalytic Systems for Stereoselective Synthesis

Copper-Mediated Coupling Reactions

Beyond Ullmann cyclization, Cu catalysis enables critical C-N bond formations. Key applications include:

  • Reductive Amination: Cu(OAc)₂ (2 mol%) with NaBH₃CN in methanol facilitates the coupling of the dibenzooxepine aldehyde with N-methylpyrrolidine, yielding the secondary amine precursor to asenapine at 70-80% yield. Ascorbic acid additives suppress aldehyde reduction byproducts [1] [8].
  • Intramolecular N-Arylation: For advanced intermediates, CuI/1,10-phenanthroline catalyzes ring-closure via C-N coupling (e.g., forming the pyrrolidine ring) in refluxing THF, achieving 85% yield with <0.5% residual Cu in API [2] [5].

Reductive Amination and Ring-Closure Techniques

The critical step installing the N-methylpyrrolidine moiety employs:

  • Borch Reductive Amination: NaBH(OAc)₃ in dichloroethane with catalytic acetic acid couples the aldehyde intermediate with N-methylpyrrolidine, giving 90-95% yield of the racemic amine. Stereoselection requires prior chiral resolution [5].
  • Catalytic Hydrogenation: PtO₂ or Pd/C (1-3 mol%) under H₂ (50 psi) in methanol reduces iminium intermediates formed in situ from aldehydes and amines. Trans-selectivity reaches 8:1 using PtO₂ with (R)-BINAP, though yields drop to 70% [1].
  • Lactam Reduction: LiAlH₄ reduction of the 5-chloro-2,3,3a,12b-tetrahydrodibenzo[1,2:6,7]oxepino[4,5-c]pyrrol-1(6H)-one lactam intermediate provides direct access to the trans-amine. Anhydrous THF at 0°C minimizes epimerization, affording >95% trans diastereoselectivity [1] [5].

Industrial-Scale Production Challenges

Yield Maximization via Process Streamlining

Bottlenecks in classical routes include low-yielding lactam formation (<60%) and multiple purification steps. Modern optimizations integrate:

  • Telescoped Synthesis: Combining Ullmann cyclization, nitro reduction, and reductive amination without isolating intermediates increases overall yield from 28% to 52%. Solvent switches replace distillations (e.g., DMF → toluene via aqueous extraction) [5].
  • Flow Chemistry: Continuous hydrogenation of nitro intermediates using Pd/Al₂O₃ cartridges (20 bar H₂, 80°C) achieves 99% conversion in <10 min residence time, eliminating batch reactor variability [1].
  • Waste Minimization: Cu catalysts immobilized on silica-magnesia composites allow reuse for >15 cycles in Ullmann steps, reducing heavy metal waste by 90% [2].

Purification Protocols for Pharmaceutical-Grade Output

Final purification targets residual metals (<10 ppm), solvents (<500 ppm), and diastereomeric impurities (<0.15%):

  • Crystallization: Crude asenapine freebase is dissolved in warm ethyl acetate (50-55°C) and treated with activated carbon. Gradual cooling to -10°C yields 98.5% pure crystals. Citrate salt formation uses maleic acid in acetone/water (4:1), yielding >99.9% pure asenapine citrate after recrystallization [3] [5].
  • Distillation & Extraction: Volatile impurities (e.g., THF, DMF) are removed via wiped-film evaporation (<0.1 mbar, 70°C). Residual copper is scavenged by EDTA-2Na washing of the freebase in n-butanol/water biphasic systems [1] [3].
  • Analytical Control: In-process HPLC with chiral stationary phases (Chiralpak IC) monitors diastereomeric ratios (<0.1% cis-isomer). ICP-MS ensures Cu/Ni/Pd < 2 ppm [3].

Table 2: Resolution Techniques for Trans-Cis Asenapine Isomers

MethodChiral SelectorSolvent Systemde (%)Yield (%)Scale Suitability
Diastereomeric Salt CrystallizationL-Tartaric acidEthanol/IPA (3:1)99.265Multi-kilogram
Enzymatic ResolutionCandida antarctica Lipase BVinyl acetate/MTBE98.542*Pilot scale
Preparative SFCCellulose tris(3,5-dimethylphenylcarbamate)CO₂/MeOH99.885Gram scale
Chiral Auxiliary Derivatization(1R,2S)-EphedrineDichloromethane99.570Kilogram

* Theoretical maximum yield for kinetic resolution = 50%

Compounds Mentioned in Article

Properties

Product Name

AsenapineCitrate

IUPAC Name

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C23H24ClNO8

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1

InChI Key

UDXWQAFGHJZEIQ-CTHHTMFSSA-N

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.